4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale 4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale
Brand Name: Vulcanchem
CAS No.: 1322530-57-3
VCID: VC0120726
InChI: InChI=1S/C117H102O6/c1-61(2)13-10-16-64(7)19-22-67-25-31-73(32-26-67)91-88(70-37-43-79(44-38-70)115(118)119)82-55-49-76-53-59-86-101-93(75-35-29-69(30-36-75)24-21-66(9)18-12-15-63(5)6)90(72-41-47-81(48-42-72)117(122)123)84-57-51-78-54-60-87-102-92(74-33-27-68(28-34-74)23-20-65(8)17-11-14-62(3)4)89(71-39-45-80(46-40-71)116(120)121)83-56-50-77-52-58-85-100(91)106-97(82)94(76)104(86)110-112(106)109-103(85)95(77)98(83)107(102)113(109)111-105(87)96(78)99(84)108(101)114(110)111/h25-66H,10-24H2,1-9H3,(H,118,119)(H,120,121)(H,122,123)
SMILES: CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C(C=C3)C=CC6=C5C7=C8C4=C2C9=C1C8=C2C3=C(C4=C5C2=C7C2=C6C(=C(C6=C2C5=C(C=C6)C=C4)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C(C2=C3C1=C(C=C2)C=C9)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C117H102O6
Molecular Weight: 1604.097

4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale

CAS No.: 1322530-57-3

Reference Standards

VCID: VC0120726

Molecular Formula: C117H102O6

Molecular Weight: 1604.097

4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale - 1322530-57-3

CAS No. 1322530-57-3
Product Name 4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale
Molecular Formula C117H102O6
Molecular Weight 1604.097
IUPAC Name 4-[14,24-bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid
Standard InChI InChI=1S/C117H102O6/c1-61(2)13-10-16-64(7)19-22-67-25-31-73(32-26-67)91-88(70-37-43-79(44-38-70)115(118)119)82-55-49-76-53-59-86-101-93(75-35-29-69(30-36-75)24-21-66(9)18-12-15-63(5)6)90(72-41-47-81(48-42-72)117(122)123)84-57-51-78-54-60-87-102-92(74-33-27-68(28-34-74)23-20-65(8)17-11-14-62(3)4)89(71-39-45-80(46-40-71)116(120)121)83-56-50-77-52-58-85-100(91)106-97(82)94(76)104(86)110-112(106)109-103(85)95(77)98(83)107(102)113(109)111-105(87)96(78)99(84)108(101)114(110)111/h25-66H,10-24H2,1-9H3,(H,118,119)(H,120,121)(H,122,123)
Standard InChIKey PKAPNEMFBJDPIV-UHFFFAOYSA-N
SMILES CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C(C=C3)C=CC6=C5C7=C8C4=C2C9=C1C8=C2C3=C(C4=C5C2=C7C2=C6C(=C(C6=C2C5=C(C=C6)C=C4)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C(C2=C3C1=C(C=C2)C=C9)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)O
Synonyms PAH-4
PubChem Compound 131699020
Last Modified Nov 11 2021
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